

# Application Notes and Protocols: CFT7455

## Treatment in IMiD-Resistant Cell Lines

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### Compound of Interest

Compound Name: *Cemsidomide*

Cat. No.: *B12406830*

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## Introduction

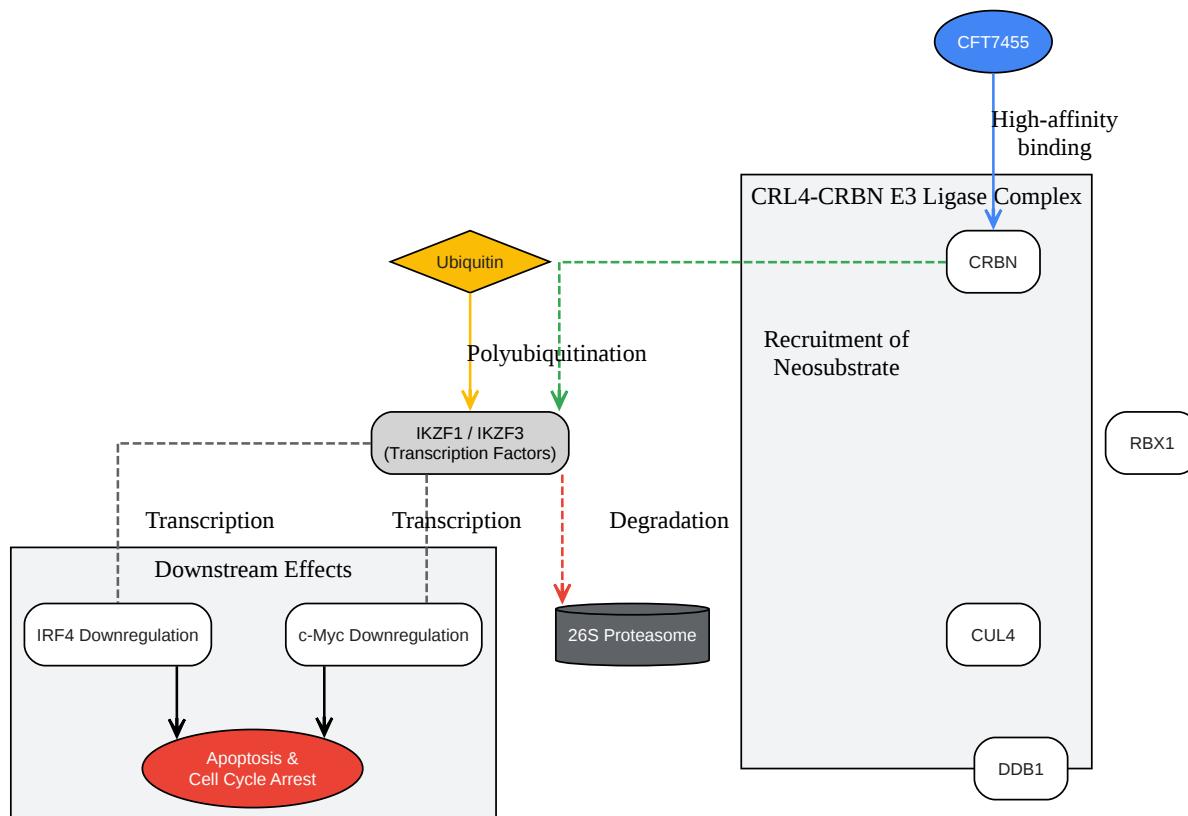
CFT7455 is a novel, orally bioavailable monofunctional degradation activating compound (MonoDAC™) designed to target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.<sup>[1]</sup> These transcription factors are crucial for the survival and proliferation of malignant B-cells, making them key therapeutic targets in hematologic malignancies like multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).<sup>[1]</sup> CFT7455 demonstrates a high binding affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.<sup>[1]</sup> This targeted protein degradation leads to both direct anti-tumor activity and immunomodulatory effects.<sup>[1]</sup>

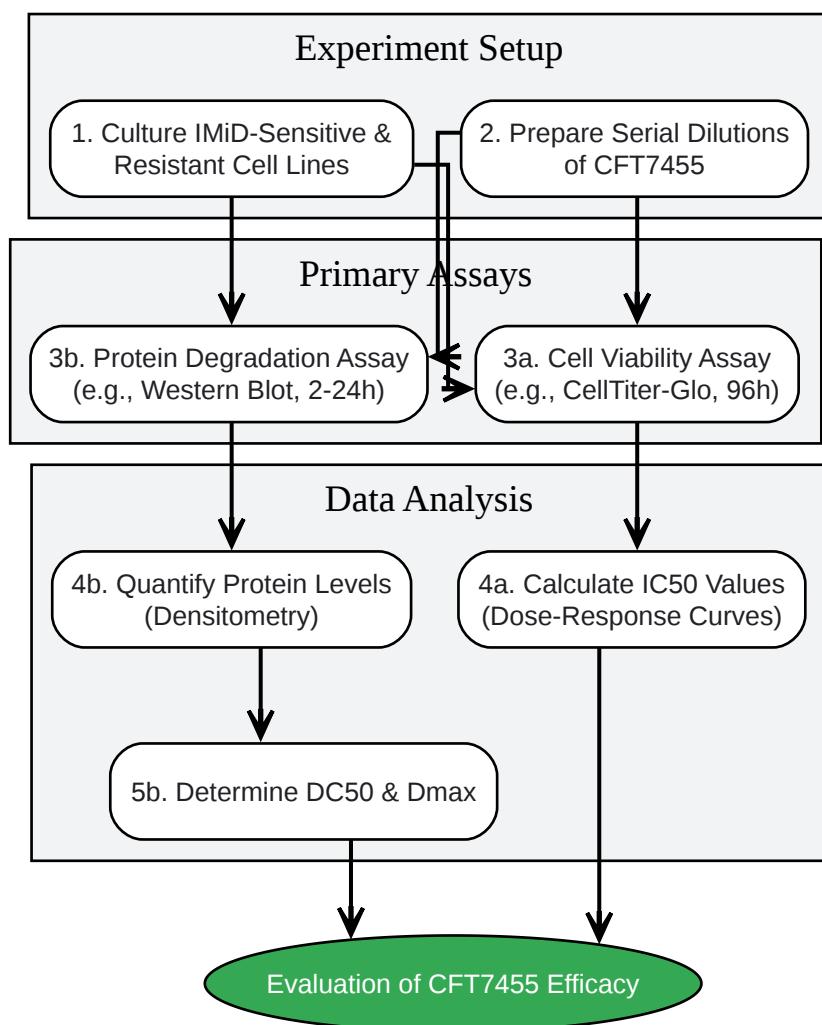
Preclinical data have highlighted CFT7455's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses, particularly in models resistant to existing immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.<sup>[2]</sup> This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of CFT7455 in IMiD-resistant cell lines.

## Mechanism of Action

CFT7455 acts as a "molecular glue," binding with high affinity to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.<sup>[1]</sup> This binding alters the surface of CRBN, creating a novel interface for the recruitment of the neosubstrates IKZF1 and IKZF3.<sup>[1]</sup>

[3] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[1][3] The depletion of IKZF1 and IKZF3 in malignant B-cells disrupts essential downstream signaling pathways, including the downregulation of IRF4 and c-Myc, leading to cell cycle arrest and apoptosis.[2][4]





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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: CFT7455 Treatment in IMiD-Resistant Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406830#cft7455-treatment-in-imid-resistant-cell-lines]

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